6,8-difluoro-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Overview
Description
6,8-difluoro-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a fluorinated quinoline derivative. Fluorinated quinolines are known for their enhanced biological activity and unique properties due to the incorporation of fluorine atoms into their structure .
Preparation Methods
The synthesis of 6,8-difluoro-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves several steps, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common method involves the nucleophilic substitution of fluorine atoms, which can be achieved using various reagents and conditions . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinoline ring structure.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms.
Common reagents used in these reactions include hydrazine hydrate, thiosemicarbazide, and various fluorinating agents . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6,8-difluoro-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 6,8-difluoro-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes, leading to its antibacterial and antineoplastic effects . The incorporation of fluorine atoms enhances its biological activity by increasing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar compounds include other fluorinated quinolines such as 6-fluoro-4-(pyridin-4-yl)-quinoline and 8-fluoro-4-(pyridin-4-yl)-quinoline . Compared to these compounds, 6,8-difluoro-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline exhibits unique properties due to the presence of two fluorine atoms, which enhance its biological activity and stability .
Properties
IUPAC Name |
6,8-difluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2/c18-11-8-14-12-2-1-3-13(12)16(10-4-6-20-7-5-10)21-17(14)15(19)9-11/h1-2,4-9,12-13,16,21H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCPMHCEPDQFSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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